molecular formula C17H13N3O2S B11538357 N'-[(E)-[5-(Phenylsulfanyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide

N'-[(E)-[5-(Phenylsulfanyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide

Cat. No.: B11538357
M. Wt: 323.4 g/mol
InChI Key: XMNONLRJTNSKCM-XDHOZWIPSA-N
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Description

N’-[(E)-[5-(Phenylsulfanyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide is a complex organic compound belonging to the class of Schiff bases. Schiff bases are characterized by the presence of a C=N bond, formed by the condensation of primary amines with carbonyl compounds. This particular compound features a furan ring substituted with a phenylsulfanyl group and a pyridine ring connected via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(Phenylsulfanyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide typically involves the following steps:

    Formation of the Schiff Base: The primary step involves the condensation reaction between 5-(phenylsulfanyl)furan-2-carbaldehyde and pyridine-4-carbohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the C=N bond.

    Purification: The crude product is purified using recrystallization techniques, often employing solvents like ethanol or methanol to obtain a pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and using automated purification systems to handle larger quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the C=N bond, converting it to an amine group.

    Substitution: The furan and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N’-[(E)-[5-(Phenylsulfanyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide is used as a ligand in coordination chemistry

Biology

The compound has shown promise in biological studies due to its ability to interact with biomolecules. It is investigated for its antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential as an enzyme inhibitor. Its structure allows it to bind to active sites of enzymes, thereby modulating their activity. This property is valuable in drug design and development.

Industry

In the industrial sector, the compound’s stability and reactivity make it useful in the synthesis of advanced materials, including polymers and nanomaterials. Its derivatives are also studied for their potential use in electronic devices.

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(Phenylsulfanyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s Schiff base moiety allows it to form reversible covalent bonds with active site residues of enzymes, inhibiting their function. Additionally, its aromatic rings facilitate π-π interactions with receptor sites, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[5-(Phenylsulfanyl)furan-2-YL]methylidene]benzohydrazide
  • N’-[(E)-[5-(Phenylsulfanyl)furan-2-YL]methylidene]thiophene-2-carbohydrazide

Uniqueness

Compared to similar compounds, N’-[(E)-[5-(Phenylsulfanyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide stands out due to its unique combination of a furan ring with a phenylsulfanyl group and a pyridine ring. This structure imparts distinct electronic properties and reactivity, making it particularly useful in coordination chemistry and biological applications.

Properties

Molecular Formula

C17H13N3O2S

Molecular Weight

323.4 g/mol

IUPAC Name

N-[(E)-(5-phenylsulfanylfuran-2-yl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C17H13N3O2S/c21-17(13-8-10-18-11-9-13)20-19-12-14-6-7-16(22-14)23-15-4-2-1-3-5-15/h1-12H,(H,20,21)/b19-12+

InChI Key

XMNONLRJTNSKCM-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C(C=C1)SC2=CC=C(O2)/C=N/NC(=O)C3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(O2)C=NNC(=O)C3=CC=NC=C3

Origin of Product

United States

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